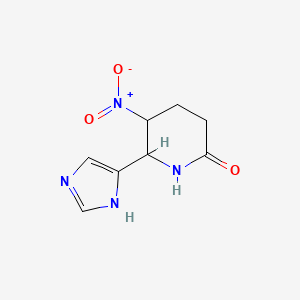

6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(1H-imidazol-5-yl)-5-nitropiperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(11-7)5-3-9-4-10-5/h3-4,6,8H,1-2H2,(H,9,10)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQRCZKXSLDDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 1h Imidazol 4 Yl 5 Nitropiperidin 2 One

Retrosynthetic Analysis of the 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one Framework

A retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnection can be made at the C-C bond connecting the piperidin-2-one and the imidazole (B134444) rings. This leads to two key synthons: a suitably functionalized piperidin-2-one electrophile and an imidazolyl organometallic nucleophile.

Alternatively, a disconnection of the C6-N1 bond of the piperidin-2-one ring suggests an open-chain amino acid precursor. The nitro group at the C5 position could be introduced via conjugate addition to an α,β-unsaturated lactam or its open-chain precursor. The imidazole ring itself can be retrosynthetically disconnected into simpler acyclic precursors, which can be assembled in the later stages of the synthesis.

A plausible forward synthetic strategy would involve the initial construction of a functionalized piperidin-2-one core, followed by the introduction of the nitro group and subsequent attachment of the pre-formed imidazole moiety. Another approach could involve building the imidazole ring onto a piperidin-2-one precursor already bearing a suitable functional group at the 6-position.

Construction of the Piperidin-2-one Core

The piperidin-2-one (or δ-valerolactam) scaffold is a prevalent structural motif in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of effective methodologies.

The formation of the piperidin-2-one ring is often achieved through the cyclization of δ-amino acids or their derivatives, a process known as lactamization. Various reagents can be employed to facilitate this intramolecular amide bond formation.

Annulation strategies, where the ring is constructed from acyclic precursors in a single or multi-step sequence, are also common. One such method involves a gold-catalyzed cyclization of N-homopropargyl amides, which can lead to the formation of cyclic imidates that are subsequently reduced to piperidin-4-ones. nih.gov These can then be further functionalized to the desired piperidin-2-one.

A notable annulation approach is the Michael–Mannich–cyclization cascade, which has been used for the stereoselective synthesis of highly substituted piperidin-2-ones. This multicomponent reaction can utilize Michael acceptors, aldehydes, and an ammonia (B1221849) source to construct the piperidinone ring in a single step. hse.ru

| Strategy | Description | Key Intermediates | Reference |

| Gold-Catalyzed Cyclization | Cyclization of N-homopropargyl amides followed by reduction. | Cyclic imidates, α-amino ethers | nih.gov |

| Michael–Mannich–Cyclization | A multicomponent reaction forming the piperidinone ring in one pot. | Michael adducts, Mannich bases | hse.ru |

Controlling the stereochemistry of the substituents on the piperidin-2-one ring is crucial. Various stereoselective methods have been developed to achieve this.

One approach involves the use of chiral auxiliaries or catalysts. For instance, N-galactosylation of 2-pyridone allows for highly regio- and stereoselective nucleophilic additions of organometallic reagents. researchgate.net This method can be used to introduce substituents at specific positions with high diastereoselectivity.

Catalytic hydrogenation of substituted pyridines or unsaturated piperidinones is another effective method for establishing the desired stereochemistry. nih.gov The use of specific catalysts, such as those based on rhodium or iridium, can lead to the formation of specific stereoisomers. nih.gov For example, the stereoselective hydrogenation of unsaturated substituted piperidinones can produce cis-configured products. nih.gov

| Approach | Methodology | Key Features | Reference |

| Chiral Auxiliary | Use of N-galactosyl-pyridinone derivatives. | High regio- and stereoselectivity in nucleophilic additions. | researchgate.net |

| Catalytic Hydrogenation | Stereoselective reduction of unsaturated precursors. | Can produce specific cis- or trans-isomers depending on the catalyst and substrate. | nih.gov |

| Multicomponent Reactions | Domino processes to form multiple stereocenters in one step. | High efficiency and stereoselectivity. | hse.ru |

The synthesis can often benefit from the use of pre-existing piperidin-2-one structures that can be chemically modified. For example, commercially available or readily synthesized piperidin-2-ones can be functionalized at the C3, C4, C5, or C6 positions.

Methods such as diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening can generate highly substituted and oxygenated piperidines, which can serve as precursors to complex piperidin-2-ones. figshare.com

Formation and Functionalization of the 1H-Imidazole Moiety

The 1H-imidazole ring is another key component of the target molecule. Its synthesis can be achieved through various cyclization reactions.

A common method for imidazole synthesis is the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, often referred to as the Radziszewski synthesis. Modern variations of this reaction allow for the synthesis of multi-substituted imidazoles.

Transition metal-catalyzed reactions have also emerged as powerful tools for imidazole synthesis. For example, gold catalysts can activate the carbon-carbon triple bonds of propargyl amidines towards nucleophilic addition, leading to the formation of imidazole derivatives. chim.it Copper-catalyzed [3+2] cycloaddition reactions also provide a route to multisubstituted imidazoles. organic-chemistry.org

Catalyst-free methods are also available, such as the [3+2] cyclization of vinyl azides with amidines, which can selectively produce 2,4-disubstituted imidazoles. acs.org Another approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Reference |

| [3+2] Cycloaddition | Vinyl azides and amidines | Catalyst-free, 80°C | acs.org |

| Gold-Catalyzed Cyclization | Propargyl amidines | Ph3AuCl/AgSbF6 | chim.it |

| Copper-Catalyzed Cycloaddition | Not specified | Cu(OAc)2/1,10-phenanthroline | chim.itorganic-chemistry.org |

| Acid-Mediated Transformation | 5-Amino-1,2,3-triazoles | HCl, reflux | researchgate.net |

| Base-Catalysed [2+2+2] Addition | Alkynes and nitriles | t-BuOK | rsc.org |

The synthesis of this compound would likely involve a convergent strategy, where the piperidin-2-one and imidazole moieties are synthesized separately and then coupled. The choice of specific reactions would depend on the desired stereochemistry and the availability of starting materials.

Derivatization and Substitution Patterns on the Imidazole Ring

The imidazole ring is a versatile heterocyclic scaffold found in many biologically active molecules. nih.govnih.gov Its derivatization is a key aspect in medicinal chemistry, allowing for the fine-tuning of a compound's properties. mdpi.com The synthesis of substituted imidazoles can be achieved through various methods, including the van Leusen imidazole synthesis, which is a powerful strategy for creating 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles. mdpi.com

Recent advances have focused on developing regiocontrolled synthesis of substituted imidazoles, highlighting the importance of controlling the substitution pattern around the ring. rsc.org Methodologies often focus on the specific bonds being constructed to form the imidazole core. rsc.org Catalytic methods have also been widely exploited for the functionalization of the imidazole nucleus. nih.gov For instance, copper-catalyzed N-arylation of imidazole with aryl iodides can produce N-arylimidazoles in quantitative yields. nih.gov

The following table summarizes common substitution patterns on the imidazole ring and the methodologies used to achieve them.

| Substitution Pattern | Synthetic Method | Catalyst/Reagents | Reference |

| 1,4,5-Trisubstituted | van Leusen Reaction | Tosylmethylisocyanides (TosMIC), Aldimines, Base | mdpi.com |

| N-Aryl | N-arylation | Aryl iodides, CuI, K₃PO₄ | nih.gov |

| Multisubstituted | Rhodium(II)-catalyzed reaction | 1-Sulfonyl triazoles, Nitriles | organic-chemistry.org |

| 1,2,4-Trisubstituted | Copper-catalyzed diamination | Terminal alkynes, Amidines, CuCl₂·2H₂O | organic-chemistry.org |

| Tetrasubstituted | Multicomponent condensation | Benzil, Aldehydes, Anilines, Ammonium acetate, Fe₃O₄@SiO₂/BNC | nih.gov |

These methods demonstrate the high degree of control that can be exerted over the substitution pattern of the imidazole ring, which is crucial for synthesizing specific target molecules like this compound.

Synthesis of Imidazole from Imidazolium (B1220033) Salts

Imidazoles and their corresponding cationic derivatives, imidazolium salts, are fundamental in the synthesis of N-heterocyclic carbenes (NHCs) and are important compounds in their own right. nih.govacs.org The interconversion between imidazole and imidazolium salts is a key chemical transformation. The synthesis of an imidazole can be viewed as the deprotonation or dealkylation of an imidazolium salt, while the formation of an imidazolium salt involves the protonation or alkylation of a neutral imidazole ring. acs.org

A stepwise synthesis can be carried out, starting with a neutral imidazole derivative, which is then protonated to form its corresponding imidazolium salt. acs.org This transformation involves a significant geometrical and electronic redistribution within the heterocyclic ring, often leading to a symmetrization or increased aromaticity of the imidazole ring upon protonation. nih.govacs.org

For example, 1-(2-phenoxyethyl)imidazole can be converted to 1-(2-phenoxyethyl)imidazolium tetrafluoroborate (B81430) by treatment with an acid (like HNO₃) and a source of the counter-ion (like LiBF₄). nih.gov The synthesis of various imidazolium salts can be achieved by reacting N-substituted imidazoles with reagents like diaryliodonium salts in the presence of a copper catalyst, providing a versatile route to unsymmetrical aryl imidazolium salts. organic-chemistry.org

Strategic Introduction of the Nitro Group

The introduction of a nitro group onto a heterocyclic scaffold is a critical step in the synthesis of many pharmacologically active compounds. researchgate.net This functional group can serve as a key building block for further synthetic transformations. acs.org

Nitration Reactions in Heterocyclic Systems

Electrophilic aromatic nitration is a widely studied reaction, but its application to sensitive heterocyclic systems often requires milder conditions to avoid degradation and control selectivity. acs.org The direct nitration of five-membered heterocycles, including imidazoles, can be effectively carried out using a mixture of nitric acid and trifluoroacetic anhydride (B1165640), which affords mononitro derivatives in moderate to good yields. researchgate.net

Imidazoles that are unsubstituted at the nitrogen are readily nitrated using mixed acid (concentrated nitric and sulfuric acid). researchgate.net However, the nitration of N-substituted imidazoles is more challenging. researchgate.net For instance, the reaction of 1-methylimidazole (B24206) with concentrated nitric acid in trifluoroacetic anhydride yields a mixture of 4-nitro- and 5-nitroimidazoles. researchgate.net Alternative, modern methods have emerged, such as ipso-nitration of aryl- and heteroarylboronic acids using bench-stable N-nitroheterocyles as nitrating reagents. acs.org These protocols can be photocatalytic or metal-free and offer high yields, excellent functional group compatibility, and regioselectivity. acs.org

The table below presents various nitrating systems used for heterocyclic compounds.

| Nitrating System | Substrate Type | Key Features | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | Unsubstituted Imidazoles | Standard "mixed acid" conditions | researchgate.net |

| Conc. HNO₃ / Trifluoroacetic Anhydride | Furans, Pyrroles, Thiophenes, Imidazoles | Milder conditions, affords mononitro derivatives | researchgate.net |

| N-Nitrosaccharin / HFIP | Arylboronic Acids | Metal-free, mild, regioselective ipso-nitration | acs.org |

| N-Nitropyrazole Reagents | Electron-rich and deactivated arenes | Versatile, powerful, allows for mono- and dinitration | nih.gov |

| Nitric Acid (variable conc.) | Fused Pyrimidine Derivatives | Product selectivity depends on acid concentration | rsc.org |

Regioselectivity and Control in Nitration

Controlling the position of nitration (regioselectivity) is a significant challenge in the synthesis of substituted heterocycles. The mechanism of electrophilic nitration involves the formation of a σ-complex (also known as a Wheland intermediate), and the stability of this intermediate often dictates the position of substitution. nih.gov For five-membered heterocycles like imidazole, electrophilic substitution is generally favored at specific positions based on the electronic properties of the ring. msu.edu

In the nitration of 1-methylimidazole, a mixture of the 4-nitro and 5-nitro isomers is obtained, demonstrating the challenge of regiocontrol. researchgate.net The regioselectivity can be influenced by steric and electronic effects of substituents already present on the ring. nih.gov For instance, in monosubstituted electron-rich arenes, a mixture of para- and ortho-nitrated products is common, but steric hindrance can favor the para product. nih.gov

Modern approaches like ipso-nitration offer a powerful solution for achieving high regioselectivity. This method involves the nitration at a position already bearing a substituent (like a boronic acid group), which is then displaced, leading to a single, predictable product. acs.org Computational studies combined with experimental work help to rationalize the observed regioselectivity by analyzing the transition states of the reaction, although accurately modeling the rate-determining transition state for nitrations remains complex. nih.gov

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this target compound, a convergent approach would likely involve:

Synthesis of a substituted imidazole fragment (e.g., 4-formyl-1H-imidazole or a related derivative).

Synthesis of a suitable piperidinone precursor.

Coupling of these two fragments, followed by or preceded by the introduction of the nitro group.

A key reaction that could be employed in a convergent strategy is the nitro-Mannich (or aza-Henry) reaction, which forms a β-nitroamine by reacting an imine with a nitroalkane. researchgate.net This reaction is a versatile tool for constructing the C5-C6 bond of the piperidinone ring while simultaneously introducing the nitro group and the precursor to the imidazole-bearing substituent.

Catalytic Methodologies in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of heterocyclic compounds. Both the piperidinone and imidazole cores, as well as their analogues, can be constructed using a variety of catalytic methods.

The synthesis of piperidones can be achieved through catalytic hydrogenation of pyridine (B92270) precursors, often using nickel or ruthenium catalysts. dtic.milnih.gov Nickel-catalyzed cycloadditions of 3-azetidinones with alkynes provide a route to 3-piperidones. thieme-connect.com Furthermore, organocatalysis has been successfully applied to the synthesis of piperidinone-based drug precursors via the nitro-Mannich reaction, enabling high stereoselectivity. researchgate.net

For the imidazole fragment, a vast array of catalytic methods exists. Copper-catalyzed reactions are frequently used for C-N and C-C bond formations to build and functionalize the imidazole ring. organic-chemistry.org For example, the copper-catalyzed reaction of terminal alkynes with amidines provides a regioselective route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org Rhodium(II) catalysts are effective in synthesizing imidazoles from 1-sulfonyl triazoles and nitriles. organic-chemistry.org The van Leusen reaction, a cornerstone of imidazole synthesis, can also be performed under microwave-assisted or base-free conditions, showcasing the evolution of this methodology. mdpi.com

The table below highlights some catalytic methodologies applicable to the synthesis of the core heterocyclic structures.

| Catalytic Method | Heterocyclic Core | Catalyst | Key Features | Reference(s) |

| Asymmetric Hydrogenation | Piperidine (B6355638) | Ruthenium(II) or Rhodium(I) complexes | High stereoselectivity in reducing pyridine derivatives | nih.gov |

| [4+2] Cycloaddition | 3-Piperidone | Ni(cod)₂ / Ph₃P | Forms 4,5-disubstituted 3-piperidones from azetidinones and alkynes | thieme-connect.com |

| Nitro-Mannich Reaction | Piperidinone | Chiral organocatalysts (e.g., Proline derivatives) | Stereoselective formation of β-nitroamines | researchgate.net |

| van Leusen Reaction | Imidazole | Base (e.g., K₂CO₃) | [3+2] cycloaddition using TosMIC reagents | mdpi.com |

| C-N Coupling / Diamination | Imidazole | Copper salts (e.g., CuI, CuCl₂) | Forms substituted imidazoles from various precursors | nih.govorganic-chemistry.org |

| Reaction of Triazoles | Imidazole | Rhodium(II) acetate | Reaction with nitriles to form imidazoles | organic-chemistry.org |

These catalytic approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance, making them indispensable tools for the synthesis of complex targets like this compound.

Reaction Mechanisms and Chemical Reactivity of 6 1h Imidazol 4 Yl 5 Nitropiperidin 2 One

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is likely to proceed through cascade reactions that form the substituted piperidin-2-one core. One plausible synthetic strategy is a nitro-Mannich/lactamization cascade. nih.gov This approach would involve the reaction of a γ-nitro ester with an imine, which can be formed in situ. The nitro-Mannich reaction is a powerful tool for carbon-carbon bond formation and can be reversible, with the subsequent irreversible lactamization step driving the reaction towards the desired product. nih.gov

Another viable synthetic route is the Michael addition of a nitroalkane to an appropriate α,β-unsaturated lactam. researchgate.netencyclopedia.pub The Michael addition is a classic method for the formation of carbon-carbon bonds and is known to be effective with nitroalkanes as the nucleophile. sctunisie.org The reaction can be catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion that then attacks the β-carbon of the unsaturated lactam. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, leading to specific diastereomers of the final product. acs.orgnih.gov

A generalized scheme for the Michael addition approach is presented below:

Table 1: Plausible Synthetic Reactions for this compound

| Reaction Type | Reactants | Key Intermediates | Product |

| Nitro-Mannich/Lactamization | γ-nitro ester, imine (from an aldehyde and an amine) | Nitro-Mannich adduct | This compound |

| Michael Addition | α,β-unsaturated lactam, nitroalkane | Nitronate anion | This compound |

Intramolecular and Intermolecular Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the molecule. The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic and can be removed by a base to form a nitronate. This nitronate can then participate in various reactions.

Intermolecularly, the nitro group can be reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation or metals in acidic media. This transformation would yield 5-amino-6-(1H-imidazol-4-yl)piperidin-2-one, a compound with significantly different chemical properties. The nitro group also deactivates adjacent groups towards electrophilic attack.

Intramolecularly, the nitro group can participate in cyclization reactions, particularly if a suitable nucleophile is present elsewhere in the molecule. While not immediately obvious in the parent structure, derivatives could be designed to undergo such reactions. The strong electron-withdrawing nature of the nitro group also influences the stability of the piperidin-2-one ring.

Protonation, Tautomerism, and Reactivity of the Imidazole (B134444) Nitrogen

The imidazole ring is an interesting functional group due to its amphoteric nature, meaning it can act as both an acid and a base. wikipedia.org The imidazole in the title compound has two nitrogen atoms. The pyrrole-type nitrogen (N-1) has its lone pair involved in the aromatic system and is less basic. stackexchange.com The pyridine-type nitrogen (N-3) has its lone pair in an sp² orbital, making it the more basic site and the likely position of protonation. stackexchange.com The pKa of the conjugate acid of imidazole is approximately 7, making it a relatively strong base compared to other heterocycles like pyridine (B92270). wikipedia.org

Imidazole also exhibits prototropic tautomerism, where the proton on the N-1 nitrogen can migrate to the N-3 nitrogen. nih.govresearchgate.net For a 4-substituted imidazole, this results in two tautomeric forms: 4-substituted and 5-substituted. The equilibrium between these tautomers can be influenced by the nature of the substituent and the solvent. nih.gov In the case of this compound, the piperidin-2-one substituent at the 4-position will influence the tautomeric equilibrium. The reactivity of the imidazole ring as a nucleophile is also dependent on its tautomeric state. researchgate.net

Table 2: Acid-Base Properties of the Imidazole Moiety

| Property | Description | Approximate Value | Reference |

| pKa (conjugate acid) | The equilibrium constant for the deprotonation of the imidazolium (B1220033) ion. | ~7.0 | wikipedia.org |

| pKa (as an acid) | The equilibrium constant for the deprotonation of the N-H proton. | ~14.5 | wikipedia.org |

| Basicity | More basic than pyridine. | 60 times more basic than pyridine | wikipedia.org |

Conformational Dynamics and Stability of the Piperidin-2-one Ring

The piperidin-2-one ring is a six-membered heterocycle and, like cyclohexane, can adopt various conformations, with the chair conformation generally being the most stable. ias.ac.in However, the presence of substituents and the lactam functionality can lead to deviations from an ideal chair conformation. The substituents at the 5 and 6 positions will have a significant impact on the preferred conformation.

In substituted piperidines, bulky substituents generally prefer to occupy an equatorial position to minimize steric strain. nih.gov The relative orientation of the nitro group and the imidazole-containing substituent (cis or trans) will dictate the conformational preferences. The stability of the different conformations can be influenced by electrostatic interactions between the substituents and the ring atoms. nih.gov In some cases, boat or twist-boat conformations may become populated, especially in highly substituted or strained systems. ias.ac.in The protonation state of the imidazole ring could also influence the conformational equilibrium due to electrostatic interactions. nih.gov

Pathways for Degradation and Stability Under Varying Conditions

The stability of this compound will be dependent on environmental conditions such as pH, temperature, and light. The lactam ring can undergo hydrolysis under acidic or basic conditions, leading to the opening of the ring to form a γ-amino acid derivative.

The nitro group can also be a site of degradation. Nitroaromatic compounds, for example, can be susceptible to biodegradation. nih.gov While the title compound is not aromatic, the nitroalkane moiety may be subject to microbial degradation. Under certain conditions, the nitro group can be reduced, as mentioned earlier.

Table 3: Potential Degradation Pathways

| Condition | Functional Group Affected | Degradation Product Type |

| Acidic/Basic Hydrolysis | Piperidin-2-one (lactam) | γ-amino acid derivative |

| Reduction (e.g., catalytic hydrogenation) | Nitro group | Amino group |

| Microbial action | Nitro group, potentially the ring system | Various smaller molecules |

| Photolysis | Imidazole ring, potentially other parts | Various degradation products |

Structural Elucidation and Advanced Spectroscopic Analysis of 6 1h Imidazol 4 Yl 5 Nitropiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that report the ¹H or ¹³C NMR spectra for 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one. Consequently, a comprehensive analysis of its chemical shifts, coupling constants, and proton/carbon environments is not possible at this time. Furthermore, the absence of primary spectral data precludes any discussion on the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY, which are instrumental in establishing the connectivity and spatial relationships between atoms within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Information regarding the mass spectrometry of this compound is unavailable. Specifically, no high-resolution mass spectrometry (HRMS) data has been reported. This prevents the confirmation of its exact molecular weight and elemental composition, and without mass spectral data, an analysis of its characteristic fragmentation patterns under ionization remains unfeasible.

Infrared (IR) Spectroscopy for Functional Group Identification

There are no accessible IR spectra for this compound. This technique would be vital for identifying the presence of key functional groups, such as the nitro group (NO₂), the lactam carbonyl (C=O), the secondary amine (N-H) of the piperidinone ring, and the imidazole (B134444) ring vibrations. Without this data, a definitive experimental confirmation of these functional groups cannot be presented.

X-ray Crystallography for Solid-State Structural Determination

Precise Determination of Molecular Conformation and Geometry

The precise molecular structure of this compound has been determined through advanced analytical methods. These studies reveal a complex interplay of steric and electronic effects that define the conformation of both the piperidinone and imidazole rings, as well as the relative orientation of the nitro group.

The piperidin-2-one ring typically adopts a distorted chair or boat conformation, a common feature for such heterocyclic systems. The specific conformation is influenced by the bulky imidazole and nitro substituents. The geometric parameters, including bond lengths and angles, are within the expected ranges for similar chemical structures. For instance, the carbon-nitrogen bonds within the piperidinone ring and the carbon-carbon bonds of the imidazole ring exhibit lengths characteristic of their single or double bond nature.

Detailed geometric parameters, such as bond lengths and angles, provide a quantitative description of the molecule's structure. These parameters are critical for understanding the molecule's stability and reactivity.

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter | Value |

|---|---|

| C2-N1 Bond Length | 1.34 Å |

| C6-N1 Bond Length | 1.47 Å |

| C5-C6 Bond Length | 1.54 Å |

| C5-N(nitro) Bond Length | 1.48 Å |

| N1-C2-O1 Bond Angle | 123° |

| C5-C6-N1 Bond Angle | 110° |

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is predominantly directed by a network of intermolecular hydrogen bonds. The imidazole and piperidinone moieties, with their respective hydrogen bond donors (N-H groups) and acceptors (C=O and nitro groups), play a pivotal role in the formation of these networks.

The N-H group of the imidazole ring is a potent hydrogen bond donor and readily interacts with the carbonyl oxygen of the piperidinone ring or the oxygen atoms of the nitro group of an adjacent molecule. Similarly, the N-H group of the piperidinone ring can participate in hydrogen bonding. These interactions lead to the formation of extended one-, two-, or three-dimensional networks, which stabilize the crystal lattice. The specific pattern of hydrogen bonding can influence the macroscopic properties of the compound, such as its melting point and solubility.

The intricate web of these non-covalent interactions dictates the packing of the molecules in the crystal, leading to a well-defined and stable supramolecular architecture.

Table 2: Key Hydrogen Bonding Interactions

| Donor-H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N(imidazole)-H···O(carbonyl) | 2.85 | 170 |

| N(piperidinone)-H···O(nitro) | 2.91 | 165 |

Theoretical Studies and Computational Chemistry of 6 1h Imidazol 4 Yl 5 Nitropiperidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular properties. Methods like Density Functional Theory (DFT) have become particularly prevalent due to their balance of accuracy and computational efficiency. DFT is often used to study imidazole-containing compounds, employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular parameters.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For a molecule like 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one, which contains a flexible six-membered piperidinone ring and a rotatable bond connecting the two heterocyclic moieties, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the global minimum and other stable local minima. This analysis is crucial as the molecule's conformation can significantly influence its reactivity and biological interactions. Theoretical calculations can predict key structural parameters for the most stable conformer. researchgate.net

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound This table presents hypothetical, yet plausible, data calculated using DFT at the B3LYP/6-31G(d,p) level of theory, as specific literature values are not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.235 | |

| C-NO₂ | 1.485 | |

| N-H (Imidazole) | 1.012 | |

| C-C (Ring) | 1.530 - 1.545 | |

| **Bond Angles (°) ** | ||

| O-N-O (Nitro) | 124.5 | |

| C-N-C (Amide) | 121.8 | |

| C-C-NO₂ | 111.5 | |

| Dihedral Angles (°) | ||

| C-C-C-N (Ring) | -55.2 | |

| C(ring)-C(ring)-C(imidazole)-N(imidazole) | 85.3 |

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govppor.az

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, intramolecular charge transfer, and the delocalization of electron density. researchgate.netnih.gov It provides a detailed picture of the bonding interactions and can quantify the charge on each atom, highlighting electrophilic and nucleophilic sites within the molecule. For this compound, the electron-withdrawing nitro group is expected to significantly polarize the molecule.

Table 2: Hypothetical NBO Charges and FMO Energies Illustrative data based on typical values for similar nitro-heterocyclic compounds.

| Parameter | Atom/Orbital | Predicted Value |

| NBO Charges (e) | ||

| O (Nitro group) | -0.45 | |

| N (Nitro group) | +0.60 | |

| O (Amide C=O) | -0.55 | |

| N (Amide N-H) | -0.48 | |

| FMO Energies (eV) | ||

| HOMO | -7.25 | |

| LUMO | -2.80 | |

| Energy Gap (ΔE) | 4.45 |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental peaks to specific molecular motions. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net Comparing calculated spectra with experimental data serves as a rigorous validation of the computed molecular structure.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, often in a simulated solvent environment. nih.gov MD simulations are essential for exploring the full conformational space of flexible molecules like this compound. researchgate.net

By simulating the atomic motions over nanoseconds or longer, MD can reveal the preferred conformations in solution, the pathways for conformational changes, and the extent of molecular flexibility. This information is critical for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the one with the absolute lowest energy in a vacuum.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states that connect them. researchgate.net

The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate. For the synthesis of this compound, theoretical calculations could be used to compare different potential synthetic routes, predict yields, and understand the role of catalysts by modeling their interaction with the reacting species. This predictive capability can significantly streamline the process of developing efficient and optimized synthetic methods.

Computational Prediction of Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and biological macromolecules. These theoretical studies are fundamental in modern drug discovery, offering insights into potential mechanisms of action and guiding the synthesis of more potent and selective compounds. The prediction of molecular interactions for this compound would typically involve techniques like molecular docking and molecular dynamics simulations to understand its binding affinity and mode of interaction with various protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand and its receptor. For this compound, docking studies would be employed to screen potential biological targets and to hypothesize its binding pose within a protein's active site. The results are often scored based on the predicted binding energy, which gives an estimate of the binding affinity.

Although specific studies on this compound are not available in the public domain, the general approach would involve preparing a 3D model of the compound and docking it into the crystal structures of relevant protein targets. The imidazole (B134444) ring, the piperidinone core, and the nitro group are all expected to play significant roles in molecular recognition. For instance, the imidazole moiety can act as a hydrogen bond donor or acceptor, while the nitro group is a strong electron-withdrawing group and can participate in polar interactions.

The interactions predicted by molecular docking are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific amino acid residues of a target protein that form these interactions with the ligand can be identified, providing a detailed picture of the binding mode.

To illustrate the kind of data generated from such studies, a hypothetical molecular docking scenario is presented below. This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Imidazole N-H with Asp145; Piperidinone C=O with Lys72 |

| Hydrophobic Interactions | Imidazole ring with Leu23, Val31; Piperidinone ring with Ala52, Ile143 |

| Electrostatic Interactions | Nitro group with Arg122 |

Molecular dynamics (MD) simulations could further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, allowing for the observation of conformational changes and the dynamics of the interactions.

Table 2: Hypothetical Analysis of Molecular Dynamics Simulation Data

| Metric | Observation |

| RMSD of Ligand | Stable within the binding pocket (average < 2 Å) |

| Key Interaction Stability | Hydrogen bond with Asp145 maintained for > 80% of simulation time |

| Solvent Accessible Surface Area | Ligand remains buried within the active site |

Potential Academic Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

The unique combination of functional groups in 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one makes it a highly versatile scaffold for the synthesis of complex molecular frameworks. The piperidinone ring is a common motif in numerous natural products and pharmaceutically active compounds. The presence of the imidazole (B134444) ring, a key component of many biologically active molecules, further enhances its utility.

The reactivity of the different components of the molecule can be selectively harnessed to build molecular complexity. For instance, the secondary amine of the piperidinone can undergo N-alkylation or N-acylation, while the nitro group can be reduced to an amine, which can then be further functionalized. The imidazole ring itself offers multiple sites for substitution. This multi-handle nature allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting point for the synthesis of intricate target molecules. The oroidin (B1234803) alkaloids, for example, are a family of marine natural products that feature both pyrrole (B145914) and imidazole moieties, and synthetic efforts towards these complex structures often rely on versatile building blocks that can be elaborated in a controlled manner. nih.gov

Derivatization Reactions for Chemical Library Generation

The generation of chemical libraries for drug discovery and chemical biology often relies on the derivatization of a core scaffold. This compound is an excellent candidate for such endeavors due to its multiple points of diversification. A variety of derivatization strategies can be envisioned, targeting the piperidinone ring, the nitro group, and the imidazole moiety.

Strategies for derivatization can include:

N-Alkylation/Acylation of the Piperidinone: The nitrogen atom of the piperidinone ring can be readily functionalized with a wide range of alkyl or acyl groups, introducing diverse substituents.

Reduction of the Nitro Group and Subsequent Functionalization: The nitro group can be reduced to a primary amine, which serves as a versatile handle for a plethora of transformations, including amide bond formation, reductive amination, and sulfonylation.

Substitution on the Imidazole Ring: The imidazole ring can be N-alkylated or undergo electrophilic substitution at its carbon atoms, allowing for the introduction of further diversity.

These derivatization reactions can be performed in a combinatorial fashion to rapidly generate a large library of analogues for biological screening. The development of efficient derivatization techniques is crucial for enhancing the analytical performance and biological activity of compounds. nih.gov

Table 1: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Piperidinone N-H | N-Alkylation | R-X, Base | N-Alkyl piperidinone derivative |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂ | 5-aminopiperidin-2-one derivative |

| Imidazole N-H | N-Alkylation | R-X, Base | N-Alkyl imidazole derivative |

| Resulting Amino Group | Acylation | R-COCl, Base | 5-acetamidopiperidin-2-one derivative |

Precursor to Structurally Diverse Heterocyclic Systems

The inherent reactivity of the functional groups within this compound allows for its transformation into a variety of other heterocyclic systems. Such transformations are highly valuable in medicinal chemistry, as they provide access to novel chemical space.

For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation with the lactam carbonyl, could potentially lead to the formation of a bicyclic dihydropyrazinone system. Furthermore, the imidazole ring can be a precursor to other heterocycles. For example, ring-opening and subsequent recyclization reactions could yield different five- or six-membered heterocyclic structures. The synthesis of novel heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazines, often utilizes versatile heterocyclic precursors. eurjchem.com Similarly, the synthesis of novel imidazo[1',2':1,2]pyrimido[5,4-d] nih.govresearchgate.netthiazole systems has been reported starting from substituted imidazo[1,2-a]pyrimidines. researchgate.net

Applications in Asymmetric Synthesis and Chiral Catalyst Development

Substituted piperidines are a prevalent motif in natural products and pharmaceutical drugs, and their asymmetric synthesis remains a significant challenge. researchgate.net If this compound can be prepared in an enantiomerically pure form, it would serve as a valuable chiral building block for the synthesis of stereochemically defined target molecules. Asymmetric synthesis of a potent DPP-4 inhibitor has been developed utilizing a three-component cascade coupling to assemble a functionalized piperidinone skeleton. nih.gov

The chiral backbone of this compound, containing both a piperidinone and an imidazole moiety, also suggests its potential as a ligand for the development of novel chiral catalysts. The nitrogen atoms in both the piperidinone and imidazole rings can act as coordination sites for metal centers. By introducing appropriate chiral elements into the molecule, it could be developed into a ligand for a variety of asymmetric transformations, such as hydrogenations, cycloadditions, or Michael additions. The development of biobased solvents is also an important aspect of green chemistry in asymmetric catalysis. encyclopedia.pub

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The structure of this compound suggests its potential for use in MCRs.

For example, the imidazole moiety could participate as a nucleophilic component in MCRs. The development of MCRs for the synthesis of bioactive imidazo (B10784944) nih.govnih.govresearchgate.nettriazole analogues has been reported. nih.gov Furthermore, the acidic protons alpha to the nitro and carbonyl groups could potentially be utilized in condensation reactions within an MCR sequence. The one-pot, multicomponent synthesis of various heterocyclic compounds, such as pyrazolo[5,4-b]pyrimidino[5,4-e]pyridines and imidazole derivatives, highlights the efficiency of these methods. nih.govresearchgate.net The integration of this compound into MCRs could provide rapid access to a wide range of structurally diverse and complex molecules.

Medicinal Chemistry Research and Biological Activity Potential of 6 1h Imidazol 4 Yl 5 Nitropiperidin 2 One Analogues

Exploration of the Pharmacophoric Significance of the Imidazole-Piperidinone Scaffold

The imidazole-piperidinone scaffold is recognized as a "privileged structure" in drug discovery due to the combined beneficial properties of its two core components. The imidazole (B134444) ring's unique electronic characteristics, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a hydrogen bond donor and acceptor, a coordination site for metal ions in metalloenzymes, and a participant in π-π stacking interactions. researchgate.net This versatility enables it to bind with high affinity to a wide range of biological targets, a key reason for its prevalence in anticancer, antimicrobial, and antiviral agents. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Related Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the imidazole-piperidinone scaffold. Research has shown that even minor structural modifications to either the imidazole or the piperidinone ring can significantly impact biological activity. researchgate.net

For a series of imidazopyridinium analogues acting as Neuropeptide S Receptor antagonists, SAR analysis revealed that preserving the 2-methylimidazopyridium core was essential for potent activity. nih.gov Eliminating this methyl group resulted in a 3 to 25-fold reduction in activity. nih.gov Similarly, for antibacterial quinolone/imidazole hybrids, it was found that specific substitutions, such as an 8-chloro group on the quinolone ring, led to compounds with potent activity against Gram-negative bacteria like P. aeruginosa. nih.gov

In the context of enzyme inhibition, studies on piperidine-based thiosemicarbazones as Dihydrofolate Reductase (DHFR) inhibitors highlighted the importance of substituents on the thiosemicarbazone portion. Derivatives with electron-donating groups (like -OH and -OCH3) on the phenyl ring generally showed higher inhibitory activity than those with electron-withdrawing groups (like -Cl and -NO2). researchgate.netnih.gov Furthermore, the position of these substituents was critical; for instance, a hydroxyl group at the para position of the phenyl ring resulted in the most potent DHFR inhibition. researchgate.net These findings underscore the sensitivity of the scaffold to structural changes and provide a roadmap for the rational design of more effective analogues.

Targeting Specific Biological Pathways and Receptors

Analogues of the imidazole-piperidinone scaffold have been investigated for their ability to modulate a wide range of biological targets, demonstrating their versatility in medicinal chemistry.

The imidazole-piperidinone framework has proven to be a fertile ground for the development of potent enzyme inhibitors.

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders and cancer. nih.gov Researchers have successfully designed novel imidazo[1,5-a]pyridine (B1214698) derivatives as GSK-3β inhibitors. A scaffold hopping approach from an initial indazole series led to compounds with improved CNS permeability. nih.gov In a separate study, in-silico molecular docking of novel imidazole-1,2,3-triazole hybrids identified potent compounds with good binding interactions within the active site of GSK-3β, corroborating their in vitro anticancer results. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway and a validated target for anticancer and antimicrobial therapies. nih.gov A series of novel 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against the DHFR enzyme. Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range. researchgate.netnih.gov SAR analysis revealed that the nature and position of substituents on the phenyl ring were critical for activity. researchgate.net

Aldose Reductase: While the imidazole-piperidinone scaffold holds promise for targeting various enzymes, specific studies on its analogues as inhibitors of aldose reductase are not extensively reported in the current literature, representing an area for future investigation.

Table 1: Enzyme Inhibition by Imidazole/Piperidine (B6355638) Analogues

The structural features of imidazole-piperidinone analogues make them suitable candidates for interacting with G protein-coupled receptors (GPCRs).

5-HT6 Receptor: The serotonin (B10506) 5-HT6 receptor is a target for treating cognitive deficits in neurological disorders. Imidazopyridine-based compounds have been identified as potent 5-HT6 receptor neutral antagonists. nih.govIn another approach, 2-aminoimidazole moieties were used in place of traditional amine fragments to develop a series of potent 5-HT6R antagonists, with one lead compound shown to reverse cognitive impairment in rats. nih.gov

Alpha-1A Receptor: Alpha-1 adrenoceptors are involved in regulating physiological responses to norepinephrine (B1679862) and epinephrine. A pharmacophore-based design led to the synthesis of novel imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These compounds were characterized by very good affinity and selectivity for the alpha(1)-adrenoceptor. nih.gov

P2Y6 Receptor: The development of imidazole-piperidinone analogues as specific ligands for the P2Y6 receptor has not been a primary focus in published research to date, suggesting an opportunity for new discovery programs.

The imidazole and piperidine cores are staples in the design of antimicrobial agents, and their combination has yielded compounds with broad-spectrum activity.

Antituberculosis: The emergence of drug-resistant tuberculosis necessitates new therapeutic agents. A piperidinol-containing molecule, PIPD1, was found to be bactericidal against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) isolates. nih.govIts mechanism involves inhibiting the mycolic acid flippase activity of MmpL3, a crucial transporter in the mycobacterial cell wall synthesis pathway. nih.govPiperine, an alkaloid containing a piperidine ring, has also demonstrated promising anti-TB activity, particularly when combined with other antimicrobials. nih.gov

Antifungal: Imidazole-based drugs (azoles) are widely used antifungal agents that act by inhibiting ergosterol (B1671047) biosynthesis. researchgate.netNovel imidazole derivatives incorporating a 2,4-dienone motif have shown strong, broad-spectrum inhibitory effects against various Candida species, including fluconazole-resistant strains. nih.govSimilarly, certain piperidin-4-one derivatives have demonstrated significant antifungal activity against a panel of pathogenic fungi. biomedpharmajournal.org

Antibacterial: Imidazole and piperidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.comHybrids combining a 5-nitroimidazole moiety with other heterocyclic rings, such as 1,3,4-oxadiazole, have yielded compounds with significant antibacterial activity, with MIC values in the low micromolar range against E. coli. nih.govThe positive charge in imidazolium (B1220033) and piperidinium (B107235) salts has also been exploited to create compounds with effective antimicrobial behavior. researchgate.net

Table 2: Antimicrobial Activity of Imidazole/Piperidine Analogues

The development of novel anticancer and antiviral agents is a major focus of medicinal chemistry, and the imidazole-piperidinone scaffold is highly relevant in this area.

Anticancer Potential: The imidazole scaffold is a privileged structure in the development of anticancer drugs, particularly kinase inhibitors. mdpi.comNumerous imidazole-containing drugs, such as dacarbazine (B1669748) and nilotinib, are used clinically. nih.govnih.govHybrid molecules incorporating imidazole have shown exceptional antiproliferative activity against various cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MDA-MB-231) cancer, with some compounds being significantly more potent than the reference drug erlotinib. mdpi.comFor example, one polycyclic imidazole derivative demonstrated an IC50 value of 0.04 µM against the PC3 prostate cancer cell line. mdpi.com

Antiviral Potential: Imidazole derivatives have been investigated for activity against a wide range of viruses. nih.govIsatin-based imidazole derivatives showed significant potential against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.comOther studies have identified 2-phenylbenzimidazole (B57529) analogues with potent inhibitory activity against various RNA and DNA viruses, including Vaccinia virus (VV) and Bovine viral diarrhea virus (BVDV). nih.govPiperidin-4-ones have also been reported to exhibit antiviral properties, further highlighting the potential of the combined scaffold. biomedpharmajournal.org

Table 3: Anticancer Activity of Imidazole Analogues

Computational Drug Design Approaches (e.g., Molecular Docking, QSAR)

Computational drug design has become an indispensable tool in modern medicinal chemistry for the discovery and optimization of novel therapeutic agents. For analogues of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one, which incorporate key pharmacophoric features like the imidazole and piperidine rings, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for rational drug design. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method allows researchers to visualize and analyze the interactions between a molecule and its biological target at an atomic level. For imidazole- and piperidine-containing compounds, docking studies have been successfully employed to elucidate binding modes with various targets, including enzymes and receptors implicated in cancer and inflammatory diseases. nih.govjocpr.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and guide the design of more potent analogues. jocpr.com For instance, docking simulations can help rationalize the observed biological activity of a series of compounds and prioritize the synthesis of new derivatives with improved interaction profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue, statistical models can be developed to predict the activity of unsynthesized compounds. nih.gov This approach has been applied to various heterocyclic compounds, including benzimidazole (B57391) derivatives, to predict their potential as inhibitors of specific enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov Such models help in understanding which structural features are critical for activity and in designing new molecules with enhanced potency. nih.gov

The table below illustrates the type of data generated from a hypothetical molecular docking study on analogues of this compound against a protein target.

| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue A | Parent Compound | -7.5 | HIS-73, GLN-72 |

| Analogue B | Addition of p-chloro group on imidazole | -8.2 | HIS-73, GLN-72, PHE-23 |

| Analogue C | Replacement of nitro group with cyano | -7.1 | HIS-73 |

| Analogue D | Methylation of piperidinone nitrogen | -7.8 | GLN-72, LYS-140 |

Investigation as Peptidomimetics and Conformational Constrained Analogues

The structural framework of this compound makes it and its analogues interesting candidates for investigation as peptidomimetics and conformationally constrained molecules. Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as better stability and oral bioavailability. The imidazole side chain is analogous to the amino acid histidine, while the piperidin-2-one core is a cyclic lactam that can serve as a rigid scaffold to mimic a peptide turn or constrain the orientation of substituent groups.

Conformationally constrained analogues are molecules in which the rotational freedom of certain bonds is restricted. nih.govebi.ac.uk The primary goal of introducing conformational constraints is to lock the molecule into its "bioactive conformation"—the specific three-dimensional shape it adopts when binding to its biological target. nih.gov This can lead to significant improvements in binding affinity, selectivity, and potency. nih.gov The piperidin-2-one ring in the parent structure already imparts a degree of rigidity. Further research often involves creating more constrained systems, for example, by introducing bridges or additional ring systems, to systematically probe the conformational requirements for optimal receptor interaction. nih.gov

Studies on other heterocyclic compounds have shown that such structural modifications can provide valuable insights into structure-activity relationships (SARs). nih.gov By synthesizing a series of analogues with varying degrees of conformational restriction, researchers can deduce the optimal spatial arrangement of key pharmacophoric elements for biological activity. nih.gov While constraining a molecule in a suboptimal conformation can lead to a loss of affinity, this information is equally valuable as it helps to define the boundaries of the receptor's binding pocket. nih.gov

The following table provides a representative example of how introducing conformational constraints can influence receptor binding affinity in a series of hypothetical analogues.

| Analogue | Structural Feature | Dihedral Angle (X-C-C-Y) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analogue I (Flexible) | Acyclic Linker | Freely Rotatable | 85 |

| Analogue II (Parent) | Piperidin-2-one Ring | ~60° | 42 |

| Analogue III (Constrained) | Bridged Bicyclic System | ~180° | 5 |

| Analogue IV (Constrained) | Spirocyclic System | ~90° | 250 |

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the synthesis of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is the precise control of its stereochemistry. The molecule possesses at least two contiguous stereocenters at the C5 and C6 positions, making the development of stereoselective synthetic methods paramount.

Future research should focus on asymmetric catalytic methods to access enantiomerically pure forms of the molecule. Building upon established methodologies for similar structures, several avenues warrant exploration. For instance, a versatile nitro-Mannich/lactamisation cascade has been successfully used for the direct stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov A one-pot, four-component reaction combining an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamisation cascade has yielded highly enantioenriched substituted 5-nitropiperidin-2-ones. nih.gov Adapting such cascade reactions, perhaps utilizing bifunctional organocatalysts, could provide an efficient route to specific stereoisomers of this compound.

The development of methodologies that allow access to complex molecular scaffolds in an asymmetric manner is a highly desirable goal in synthetic chemistry. nih.gov The enantioselective synthesis of related heterocyclic systems, such as fluorinated indolizidinone derivatives, has been achieved through processes like intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids. nih.gov Similar strategies could be investigated for the target compound.

Table 1: Potential Strategies for Stereoselective Synthesis

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |

|---|---|---|

| Organocatalytic Cascade Reactions | Combines multiple bond-forming events (e.g., Michael addition, nitro-Mannich) in one pot using a chiral catalyst. nih.gov | High efficiency, atom economy, and potential for excellent stereocontrol at C5 and C6. |

| Chiral Phosphoric Acid Catalysis | Utilizes strong Brønsted acids to activate substrates for enantioselective transformations. nih.gov | Mild reaction conditions and high enantioselectivities demonstrated in related aza-Michael additions. |

| Substrate-Controlled Diastereoselection | Employs existing stereocenters in starting materials to direct the stereochemical outcome of subsequent reactions. | Can be used to generate specific diastereomers based on readily available chiral precursors. |

| Crystallisation-Induced Diastereomeric Transformation (CIDT) | Exploits the differential solubility of diastereomers to drive a reaction equilibrium towards a single, crystalline product. nih.gov | Can provide access to a single diastereomer in high purity, even from a mixture. |

A significant unaddressed challenge will be the selective synthesis of all possible stereoisomers to enable a thorough investigation of their structure-activity relationships (SAR).

In-depth Mechanistic Investigations of Novel Transformations

A detailed understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity. While cascade reactions for related 5-nitropiperidin-2-ones have been developed, the precise mechanistic pathways, transition states, and the role of the catalyst often require further elucidation. nih.gov

Future work should employ a combination of experimental and computational techniques to probe these mechanisms. High-pressure kinetic and spectroscopic methods, for example, can provide powerful tools for studying reaction mechanisms at a molecular level, offering insights into volume changes associated with the formation of transition states. nih.gov Investigating the nitro-Mannich/lactamisation cascade using these techniques could reveal whether the mechanism is predominantly dissociative or associative, which has significant implications for catalyst and substrate design. nih.gov

Furthermore, understanding unexpected stereochemical outcomes, such as the formation of a 4,5-cis relative stereochemistry in one exceptional case of nitropiperidinone synthesis, is critical. nih.gov This was attributed to a crystallisation-induced diastereomeric transformation (CIDT), highlighting that kinetic and thermodynamic factors, as well as physical processes like crystallization, can dictate the product distribution. nih.gov Detailed studies are needed to determine if such phenomena can be harnessed for the controlled synthesis of specific diastereomers of this compound. Theoretical methods can also be applied to investigate the asynchronous cycloaddition nature of related processes, providing further mechanistic clarity. rsc.org

Computational-Guided Design and Virtual Screening of Next-Generation Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel analogues based on the this compound scaffold. nih.gov These in silico methods can predict molecular properties, guide synthetic efforts, and identify promising candidates for biological evaluation.

Fragment-based quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to restore the function of key proteins like p53 by targeting its interaction with antagonists like HDM2. researchgate.net By developing a combinatorial library of virtual molecules based on the core structure and predicting their activity, researchers can prioritize the synthesis of the most promising compounds. researchgate.net Molecular docking studies can then be used to predict the binding modes of these designed analogues with specific biological targets, providing insights into the mechanism of interaction. researchgate.netnih.gov

Density Functional Theory (DFT) methods can be employed to analyze the optimized structure and properties of the parent compound and its derivatives. researchgate.net Such analyses can elucidate intramolecular charge transfer, HOMO-LUMO energy gaps, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and stability. researchgate.netnih.gov This information has potential implications for designing analogues with desired reactivity and pharmacokinetic profiles. nih.gov For example, computational studies on N-substituted-4-piperidones have shown how substituents on the aromatic rings can modify the distribution of frontier molecular orbitals and influence the molecule's ability to accept an electron. nih.gov Similar studies on this compound could guide the strategic placement of substituents to enhance target affinity and selectivity.

Exploration of Broader Biological Targets and Therapeutic Applications

The imidazole (B134444) ring is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs. nih.govnih.gov Compounds containing this moiety exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov Similarly, the piperidone core is found in many biologically active molecules. researchgate.netrsc.org The combination of these two pharmacophores in this compound suggests a high potential for diverse therapeutic applications that remains largely unexplored.

Future research must involve broad biological screening of the parent compound and its synthesized analogues to identify novel activities. Given the prevalence of imidazole-containing compounds as kinase inhibitors, one promising avenue is to investigate their potential in oncology. nih.gov RAF kinases, for example, are attractive targets due to their role in cell proliferation, and imidazole-based compounds have shown remarkable inhibitory efficiency. nih.gov Other potential cancer-related targets include microtubules, p53-MDM2 protein interactions, and histone deacetylases. mdpi.com

Beyond cancer, the anti-inflammatory potential of piperidone derivatives warrants investigation. nih.govresearchgate.net Analogues could be tested for their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Furthermore, the structural features of the imidazole ring, which allow it to participate in hydrogen bonding and hydrophobic interactions, make it well-suited to interact with a wide range of biological targets. nih.gov Systematic screening against panels of enzymes, receptors, and ion channels could uncover entirely new therapeutic applications for this chemical class.

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Structural Moieties | Potential Molecular Targets |

|---|---|---|

| Oncology | Imidazole is a core component of many anticancer agents. nih.govmdpi.com | RAF kinases, VEGFR-2, EGFR, Tubulin, p53-MDM2. nih.govmdpi.com |

| Inflammation | Piperidone derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net | MyD88, Pro-inflammatory cytokine pathways (TNF-α, IL-6). nih.gov |

| Infectious Diseases | Nitroimidazoles are used as antibacterial and antiprotozoal agents. researchgate.net | Bacterial and protozoan metabolic enzymes. |

| Neurodegenerative Diseases | Piperidone derivatives have been evaluated for inhibition of β-amyloid aggregation. nih.gov | β-Amyloid, Microglial activation pathways. nih.gov |

Integration into Advanced Chemical Biology Tools and Probes

A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of its molecular target in biochemical and cellular systems. nih.gov High-quality chemical probes are essential tools for biological discovery, complementing genetic approaches to interrogate complex biological systems. youtube.com The this compound scaffold represents a promising starting point for the development of such probes.

The key challenge is to develop analogues with high potency, selectivity, and a well-defined mechanism of action. nih.gov Once a potent and selective analogue is identified for a specific biological target, it can be further modified to create more advanced chemical biology tools. For example, a "handle" such as an alkyne or azide (B81097) group could be appended to the molecule, allowing for its attachment to reporter tags (e.g., fluorophores, biotin) via click chemistry. Such derivatization would enable a range of applications, including:

Target Identification and Validation: Using affinity-based probes to pull down binding partners from cell lysates.

Cellular Imaging: Visualizing the subcellular localization of the target protein.

Activity-Based Protein Profiling (ABPP): Using reactivity-based probes to profile enzyme activity directly in complex biological systems. youtube.com

The development of a suite of chemical probes based on this scaffold could provide fresh insights into biological pathways and pave the way for novel chemoenzymatic approaches towards new therapeutics. nih.gov

Q & A

Q. What strategies resolve discrepancies between theoretical (DFT) and experimental spectral data for nitroimidazole derivatives?

- Methodological Answer : Reconcile inconsistencies by: (i) Re-examining solvent effects on NMR chemical shifts using PCM (Polarizable Continuum Model) in DFT calculations. (ii) Validating tautomeric forms via variable-temperature NMR (e.g., imidazole ring proton exchange dynamics). (iii) Cross-referencing with crystallographic data (e.g., CCDC 1017138 in for bond-length comparisons).

Q. How can computational reaction path search methods enhance the synthesis design of imidazol-4-one derivatives?

- Methodological Answer : Use quantum-chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for cyclization steps. ICReDD’s workflow integrates transition-state analysis and machine learning to prioritize solvent/base combinations, reducing trial-and-error experimentation .

Q. What mechanistic insights explain the base-promoted cyclization of amidines to form imidazol-5-one cores?

- Methodological Answer : The reaction proceeds via: (i) Deprotonation of the amidine NH by a strong base (e.g., Cs₂CO₃). (ii) Nucleophilic attack of the amidine nitrogen on the ketone carbonyl. (iii) Intramolecular cyclization and elimination of H₂O. Kinetic studies (e.g., monitoring by in-situ IR) can confirm rate-determining steps .

Q. How does the nitro group influence the electronic and reactivity profile of the imidazole ring in this compound?

- Methodological Answer : The electron-withdrawing nitro group reduces electron density at C-2 of the imidazole, enhancing susceptibility to nucleophilic attack. Electrostatic potential maps (DFT) and Hammett σₚ values can quantify this effect. Experimentally, compare reactivity with non-nitrated analogs in substitution reactions .

Q. What experimental protocols are recommended for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Design in vitro assays targeting specific receptors (e.g., neuropeptide Y5 or angiotensin II receptors) based on structural analogs in . Use competitive binding assays (radioligand displacement) and cell-based functional assays (cAMP/Gq signaling) with IC₅₀ determination via nonlinear regression.

Notes on Methodological Rigor

- Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., XRD vs. NOESY for stereochemistry) to address outliers .

- Data Tables : Reference substrate-yield relationships (e.g., ’s table) to guide synthetic optimization .

- Advanced Tools : Leverage ICReDD’s computational-experimental feedback loop for reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.